1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone
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Overview
Description
1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that features a thiazepane ring, a fluorophenyl group, and an o-tolyloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps:
Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors, such as a diamine and a thiol, under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves the use of a fluorinated benzene derivative, which can be introduced via nucleophilic aromatic substitution or other coupling reactions.
Attachment of the o-Tolyloxy Group: This can be done through etherification reactions, where an o-tolyl alcohol is reacted with an appropriate electrophile.
Industrial Production Methods: Industrial production may involve optimizing the above synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or antimicrobial properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone depends on its specific biological target. Generally, it may interact with enzymes or receptors, altering their activity. The fluorophenyl group can enhance binding affinity, while the thiazepane ring may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone: Lacks the fluorine atom, which may result in different biological activities.
1-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness: 1-(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)-2-(o-tolyloxy)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as increased metabolic stability and enhanced binding interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-(2-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2S/c1-15-6-2-5-9-18(15)24-14-20(23)22-11-10-19(25-13-12-22)16-7-3-4-8-17(16)21/h2-9,19H,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGNNWPWTPUOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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